3,4,5-Tribromobenzene-1-sulfonyl chloride
Overview
Description
3,4,5-Tribromobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H2Br3ClO2S and its molecular weight is 413.31 g/mol. The purity is usually 95%.
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Biological Activity
3,4,5-Tribromobenzene-1-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of benzene followed by sulfonation. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Antimicrobial Activity
Qualitative and Quantitative Assessments:
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 9 | 50 |
Bacillus subtilis | 8 | 100 |
Escherichia coli | 31 | 7.81 |
Klebsiella pneumoniae | 30 | 7.81 |
Enterococcus faecium | 15 | 125 |
The compound displayed a notable zone of inhibition against Escherichia coli and Klebsiella pneumoniae, with MIC values indicating potent activity at low concentrations .
Cytotoxic Activity
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects against various cancer cell lines. One study reported that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | <10 |
HeLa | <10 |
These findings suggest that the compound may induce cell cycle arrest in cancer cells, specifically in the G2/M phase .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds derived from this compound:
- Antimicrobial Screening : A comprehensive screening revealed that various derivatives exhibited differing levels of antibacterial activity. Compounds derived from this sulfonyl chloride showed moderate to high toxicity against Mycobacterium tuberculosis with MIC values ranging from 6.25 to 12.5 µM .
- Antibiofilm Activity : The compound also demonstrated moderate antibiofilm effects against Staphylococcus aureus and Candida albicans, with minimum biofilm eradication concentrations (MBEC) reported at 125 µg/mL .
- Structure-Activity Relationship : Studies indicate that modifications to the sulfonyl group can enhance or diminish biological activity. For instance, cyclization reactions leading to different azole derivatives resulted in varying antimicrobial profiles .
Properties
IUPAC Name |
3,4,5-tribromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3ClO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCMIBKUDFFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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